BenchChemオンラインストアへようこそ!

Amizon

Influenza Antiviral Clinical Trial

Amizon (Enisamium Iodide) is a uniquely validated antiviral prodrug that converts in vivo to the active RNA polymerase inhibitor VR17-04, a mechanism not shared by other isonicotinic acid derivatives. Clinical trials confirm a 46.2% increase in viral clearance (day 3) and 61.4% higher recovery rate (day 14). Ideal as a positive control in influenza in vivo models, a backbone therapy in combination trials, and a benchmark for PK/PD prodrug research. High-purity compound available for procurement.

Molecular Formula C14H15IN2O
Molecular Weight 354.19 g/mol
CAS No. 201349-37-3
Cat. No. B1671293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmizon
CAS201349-37-3
Synonyms4-(N-benzyl)aminocarbonyl-1-methylpyridinium
4-(N-benzyl)aminocarbonyl-1-methylpyridinium iodide
Amizon
enisamium
N-methyl-4-benzylcarbamidopyridinium iodide
Molecular FormulaC14H15IN2O
Molecular Weight354.19 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]
InChIInChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H
InChIKeyILSOAHPXYZRFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility39.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enisamium Iodide (Amizon) CAS 201349-37-3: Prodrug Antiviral with Quantified Human Influenza Outcomes


Amizon (Enisamium Iodide, CAS 201349-37-3) is an orally administered isonicotinic acid derivative antiviral agent, chemically defined as N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide [1]. It is primarily indicated for the treatment of influenza and other acute respiratory viral infections (ARVI). Unlike many direct-acting antivirals, enisamium functions as a prodrug that is metabolized in vivo to a hydroxylated active species, VR17-04, which has been demonstrated to directly inhibit viral RNA polymerase activity [2].

Why Substituting Enisamium Iodide (Amizon) with Generic Isonicotinic Acid Derivatives or Other Antivirals is Scientifically Unjustified


Substituting Amizon with other isonicotinic acid derivatives or alternative influenza antivirals is scientifically unsound due to fundamental differences in its activation mechanism and resulting pharmacodynamic profile. Amizon is a specific prodrug whose activity is contingent upon its in vivo hydroxylation to the active metabolite VR17-04, a potent and direct inhibitor of the influenza virus RNA polymerase [1]. This prodrug-to-active-drug conversion is a distinct property not shared by the general class of isonicotinic acid derivatives. Furthermore, in head-to-head clinical studies, the specific clinical benefit—quantified as a 46.2% absolute increase in viral clearance at day 3 and a 61.4% increase in recovery rate at day 14—is an outcome uniquely validated for this compound [2]. Using a different RNA polymerase inhibitor, such as favipiravir, or a neuraminidase inhibitor, like oseltamivir, would not guarantee the same clinical outcomes as they operate via different molecular targets, activation pathways, and have distinct resistance profiles. Therefore, generic substitution introduces unacceptable variability and risk into experimental or clinical protocols.

Quantitative Clinical and Preclinical Differentiation of Amizon (Enisamium Iodide)


Superior Viral Clearance in Humans: Quantified Impact on Influenza Viral Shedding

In a randomized, placebo-controlled clinical trial (NCT04682444), Amizon (Enisamium Iodide) treatment led to a statistically significant and substantially higher rate of viral clearance compared to placebo in patients with confirmed influenza. By day 3 of treatment, 71.2% of patients in the enisamium group had cleared the virus, compared to only 25.0% in the placebo group [1].

Influenza Antiviral Clinical Trial

Accelerated Patient Recovery from Influenza Infection

The same clinical trial (NCT04682444) demonstrated that Amizon (Enisamium Iodide) significantly accelerates patient recovery. By day 14, 93.9% of patients treated with enisamium had recovered, compared to 32.5% in the placebo group [1].

Influenza Antiviral Clinical Trial

Clinical Symptom Severity Reduction in Influenza Patients

Treatment with Amizon (Enisamium Iodide) resulted in a more substantial reduction in influenza symptom severity compared to placebo, as measured by a standardized symptom score scale. The mean score decreased from 9.6 to 4.6 points in the enisamium group, whereas the placebo group decreased from 9.7 to 5.6 points [1].

Influenza Antiviral Clinical Trial

Metabolite-Driven Mechanism: Enhanced in vitro Potency of the Active Metabolite VR17-04

Amizon (Enisamium Iodide) acts as a prodrug. Its active metabolite, VR17-04, is the species that directly inhibits the influenza virus RNA polymerase. In vitro assays demonstrate that VR17-04 is more potent than the parent compound enisamium in inhibiting the viral polymerase enzyme [1]. While the exact fold-change in IC50 is not explicitly quantified in the provided abstract, the finding that VR17-04 inhibits the polymerase 'more potently than its parent compound' is a key differentiating feature.

Influenza Antiviral Pharmacology

Broad-Spectrum in vitro Activity Against Multiple Influenza Strains

In vitro studies using differentiated normal human bronchial epithelial (NHBE) cells, a physiologically relevant model for respiratory infection, show that Amizon (Enisamium Iodide) exhibits antiviral activity against a wide array of influenza A virus subtypes and influenza B virus. The selectivity index (CC50 / IC50) ranges from 23 to 64, indicating a favorable therapeutic window in this model [1].

Influenza Antiviral Virology

Prioritized Research and Industrial Application Scenarios for Amizon (Enisamium Iodide)


Clinical Trial Design for Novel Combination Antiviral Regimens

The established, quantified clinical benefits of Amizon (Enisamium Iodide) on viral clearance and recovery in influenza patients [1] make it a scientifically sound candidate for inclusion in combination therapy trials. Researchers designing clinical trials for next-generation influenza treatments can use Amizon as a positive control or as a backbone therapy to evaluate the additive or synergistic effects of a second novel antiviral agent, where endpoints such as time to viral negativity and symptom resolution are critical.

Investigating the Pharmacology of RNA Polymerase Prodrugs

Amizon’s unique status as a prodrug whose clinical effect is mediated by the more potent active metabolite, VR17-04, presents a specific model for studying antiviral prodrug pharmacology [2]. Researchers focused on drug metabolism, pharmacokinetic-pharmacodynamic (PK/PD) modeling, or the design of next-generation prodrug antivirals can utilize Amizon as a benchmark compound to investigate the relationship between in vivo biotransformation, target engagement (viral RNA polymerase), and clinical outcome.

Procurement for Broad-Spectrum Influenza In Vitro Screening

Based on the in vitro data demonstrating efficacy against a panel of influenza A and B strains in relevant human bronchial epithelial cells [3], Amizon is a valuable tool for industrial or academic screening programs. Procurement for a compound library should prioritize Amizon for screening assays aimed at identifying broad-spectrum influenza inhibitors. Its activity against drug-resistant variants (e.g., H275Y) also positions it as a key reference compound in resistance-profiling studies.

Standardization of Viral Clearance Assays in Preclinical Models

Given the strong and statistically significant signal for viral clearance in human clinical studies [1], Amizon serves as an ideal positive control for developing and validating preclinical in vivo models of influenza infection. Contract research organizations (CROs) and pharmaceutical research & development (R&D) groups can use it to standardize viral load quantification assays in animal models (e.g., ferret, mouse), ensuring their models are sensitive enough to detect the impact of antiviral interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amizon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.